molecular formula C15H10BrNO2S B5666460 (2E)-3-(2-bromophenyl)-2-(phenylsulfonyl)prop-2-enenitrile

(2E)-3-(2-bromophenyl)-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B5666460
M. Wt: 348.2 g/mol
InChI Key: VPAAWHFDDSQAAU-GXDHUFHOSA-N
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Description

(2E)-3-(2-bromophenyl)-2-(phenylsulfonyl)prop-2-enenitrile is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a bromophenyl group and a phenylsulfonyl group attached to the enone structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-bromophenyl)-2-(phenylsulfonyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-bromobenzaldehyde and phenylsulfonylacetonitrile.

    Condensation Reaction: The key step involves a condensation reaction between 2-bromobenzaldehyde and phenylsulfonylacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the enone structure.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Batch Reactors: The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-bromophenyl)-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Nucleophiles: Nucleophiles like ammonia, primary amines, or thiols are used for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Amines or thiols derivatives.

Scientific Research Applications

(2E)-3-(2-bromophenyl)-2-(phenylsulfonyl)prop-2-enenitrile has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2-bromophenyl)-2-(phenylsulfonyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-chlorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile
  • (2E)-3-(2-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile
  • (2E)-3-(2-iodophenyl)-2-(phenylsulfonyl)prop-2-enenitrile

Uniqueness

(2E)-3-(2-bromophenyl)-2-(phenylsulfonyl)prop-2-enenitrile is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogenated analogs may not undergo. This uniqueness makes it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(2-bromophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2S/c16-15-9-5-4-6-12(15)10-14(11-17)20(18,19)13-7-2-1-3-8-13/h1-10H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAAWHFDDSQAAU-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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